3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
Description
This compound is a sulfonamide-propanamide hybrid featuring a 3-fluorophenylsulfonamido group linked to a propanamide backbone, which is further substituted with a piperidin-3-ylmethyl moiety bearing a thiazol-2-yl heterocycle.
Properties
IUPAC Name |
3-[(3-fluorophenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S2/c19-15-4-1-5-16(11-15)28(25,26)22-7-6-17(24)21-12-14-3-2-9-23(13-14)18-20-8-10-27-18/h1,4-5,8,10-11,14,22H,2-3,6-7,9,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTYPDNJQKBVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and a fluorinated phenylsulfonamide group, which are critical for its biological interactions.
Research indicates that compounds containing sulfonamide and thiazole groups can exhibit various pharmacological effects:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. This mechanism may extend to the evaluated compound, suggesting potential use against bacterial infections.
- Antiviral Properties : Thiazole derivatives have been documented to possess antiviral activity. For instance, certain thiazole amides have shown effectiveness against human rhinoviruses (hRVs) by inhibiting viral replication through selective binding to viral proteins .
In Vitro Studies
A series of studies have been conducted to evaluate the biological activity of similar compounds. For instance:
- Phosphodiesterase Inhibition : Compounds similar in structure demonstrated inhibition of phosphodiesterases (PDE4B and PDE10A), which are implicated in various neurological disorders. This suggests that our compound may also possess neuroprotective properties through modulation of cyclic nucleotide levels .
- Serotonin Receptor Affinity : Some derivatives exhibited significant affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant effects. The interaction with these receptors can lead to enhanced mood regulation and anxiety relief .
In Vivo Studies
Preclinical studies have shown that compounds with similar structures can produce significant behavioral changes in animal models, such as reduced immobility time in forced swim tests, indicating antidepressant-like effects .
Case Studies
- Antidepressant Potential : A study on fluorinated arylpiperazine derivatives revealed promising results where specific compounds showed greater efficacy than traditional antidepressants like diazepam . The structural similarity to our target compound suggests it may yield comparable outcomes.
- Anti-Rhinoviral Activity : Research on thiazole amides indicated that modifications in the sulfonamide group significantly impacted antiviral potency. Compounds with enhanced selectivity indices demonstrated low cytotoxicity while maintaining high antiviral activity against multiple strains of hRV .
Data Tables
| Compound | Activity | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Thiazole Amide 1a | Anti-hRV | 0.028 | >4638 |
| Thiazole Amide 3 | Anti-hRV | 0.062 | >3116 |
| Piperazine Derivative | Antidepressant | N/A | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Thiazole Scaffolds
- Structure : 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide.
- Key Differences : Replaces the 3-fluorophenylsulfonamido group with a 4-methoxyphenylsulfonyl moiety and incorporates a 1,3,4-oxadiazole-thioether linker.
- Properties : Higher molecular weight (516.63 g/mol) and melting point (142–144°C) compared to the target compound, likely due to the oxadiazole ring and methoxy group enhancing crystallinity .
- Structure : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Differences : Substitutes the propanamide with a urea linker and introduces a piperazine-hydrazinyl side chain.
- Properties : Lower molecular weight (484.2 g/mol) and higher yield (85.1%) compared to the target compound. The urea group may improve solubility but reduce metabolic stability .
Propanamide Derivatives with Thiazole Moieties
- Structure : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide.
- Key Differences : Lacks the piperidine-sulfonamide group but retains the fluorophenyl-thiazole-propanamide core.
- Bioactivity : Exhibits potent KPNB1 inhibition and anticancer activity, suggesting the thiazole-propanamide framework is critical for target engagement .
- Structure: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide.
- Key Differences: Replaces the fluorophenylsulfonamido with an indole group and adds an amino side chain.
Sulfonamide-Containing Analogues
- Structure : N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide.
- Key Differences : Uses a 4-ethoxyphenyl group instead of the fluorophenylsulfonamido and incorporates an oxadiazole-thioether.
- Structure : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Differences : Combines chloro-fluoro substitution on the phenyl ring with a urea linker.
- Properties : Higher molecular weight (518.1 g/mol) and yield (88.9%) than the target compound, suggesting halogenation improves synthetic efficiency .
Key Findings and Implications
- Fluorophenyl vs. Methoxyphenyl : The 3-fluorophenyl group in the target compound likely improves electronegativity and binding precision compared to the 4-methoxyphenyl in 8i, which may enhance steric bulk but reduce target selectivity .
- Propanamide vs. Urea Linkers : Propanamide-based compounds (e.g., ) show direct bioactivity (e.g., anticancer effects), whereas urea-linked analogues () prioritize solubility over membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
